(Hexan-2-yl)(methyl)amine
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Overview
Description
(Hexan-2-yl)(methyl)amine is an organic compound with the molecular formula C7H17N . It is a primary amine, which means it has one alkyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of (Hexan-2-yl)(methyl)amine consists of a hexane chain with a methylamine group attached to the second carbon atom . The molecular weight of this compound is 115.22 .Chemical Reactions Analysis
Amines like (Hexan-2-yl)(methyl)amine can undergo a variety of chemical reactions. For instance, they can be oxidized to their corresponding aldehydes and ketones . They can also participate in nucleophilic substitution reactions with alkyl halides .Scientific Research Applications
- The N-alkylation of amines is crucial for organic synthesis, especially in the production of bioactive chemicals and pharmaceuticals. Researchers have achieved late-stage N-alkylation of pharmaceutically relevant amines using a mixed heterogeneous photocatalyst prepared from Cu/TiO2 and Au/TiO2. This method allows for the rapid N-alkylation of primary amines, selective mono- and di-alkylation, and non-symmetrical dialkylation to form hetero-substituted tertiary amines .
- Alkylamines, including (Hexan-2-yl)(methyl)amine, play a vital role in drug design. They improve the oil-water partition coefficient (log P), reduce toxicity, and enhance bioavailability (prodrugs). Incorporating alkylamino functionality into pharmaceutical compounds is essential for optimizing drug properties .
- Researchers have employed an amine transaminase/acyl transferase cascade for the synthesis of (S)-N-(hexan-2-yl)-2-methoxyacetamide. This cascade reaction starts from 2-hexanone and demonstrates the compound’s potential in biocatalytic processes .
N-Alkylation of Functionalized Amines with Alcohols
Drug Design and Bioavailability Enhancement
One-Pot Biocatalytic Cascade Reactions
Mechanism of Action
Target of Action
(Hexan-2-yl)(methyl)amine, also known as N-methylhexan-2-amine, is a type of organic compound known as a primary amine . Primary amines are characterized by the presence of a single alkyl or aryl group on the nitrogen atom Primary amines in general are known to interact with various biological targets, including enzymes, receptors, and other proteins, depending on their structure and the specific biological context .
Mode of Action
Primary amines, including (hexan-2-yl)(methyl)amine, are known to act as nucleophiles, reacting with electrophilic functional groups in various biochemical reactions . For instance, they can react with carbonyl compounds such as aldehydes and ketones to form imines .
Biochemical Pathways
Amines in general are involved in a wide range of biochemical pathways, including those related to neurotransmission, protein synthesis, and metabolic regulation .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their specific chemical structure and the biological context .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of (Hexan-2-yl)(methyl)amine, like that of other amines, can be influenced by various environmental factors. These may include the pH of the surrounding environment, the presence of other molecules that can react with the amine, and the specific biological context . For instance, the reactivity of amines as nucleophiles can be influenced by the pH, with their nucleophilicity generally being greatest near a pH of 5 .
Safety and Hazards
properties
IUPAC Name |
N-methylhexan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOSRAKKOYHQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Hexan-2-yl)(methyl)amine |
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